2,5-二甲基-N-((3-(1-甲基-1H-吡唑-4-基)-1,2,4-恶二唑-5-基)甲基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

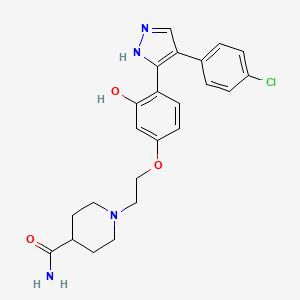

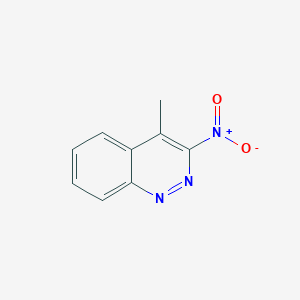

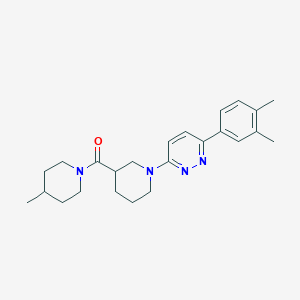

The compound "2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide" is a complex organic molecule that appears to be related to the field of energetic materials, as inferred from the context of the provided papers. Although the exact compound is not directly mentioned in the papers, the structural motifs such as the pyrazole ring and oxadiazole ring are present in the compounds discussed in the papers. These motifs are known for their potential applications in the development of insensitive energetic materials, which are substances that are designed to release energy rapidly when triggered but are stable enough to resist accidental detonation from mechanical stimuli like impact or friction.

Synthesis Analysis

The synthesis of related compounds involves high-temperature reactions and the condensation of various precursors. For instance, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was achieved by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at 180 °C . Similarly, the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed by condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . These methods suggest that the synthesis of the compound would likely involve a multi-step process, including the formation of the oxadiazole and pyrazole rings followed by their subsequent functionalization.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as multinuclear NMR spectroscopy, IR spectroscopy, and confirmed by single crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds. The presence of oxadiazole and pyrazole rings in the compound's structure suggests that it may exhibit similar properties to those characterized in the papers, which include moderate thermal stabilities and insensitivity to impact and friction.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one have been studied using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). These compounds exhibit moderate thermal stabilities with decomposition temperatures ranging from 159 to 246 °C . They are also characterized by their insensitivity to impact and friction, with thresholds significantly higher than those required to initiate traditional explosives like TNT. The detonation performance of these materials is promising, as indicated by the calculated heats of formation and measured densities, suggesting that they could outperform conventional explosives .

科学研究应用

杀菌活性

- 与本化合物相似的化合物,包括呋喃-3-甲酰胺,已显示出显着的杀菌活性。正如 Masatsugu 等人 (2010) 的研究中指出的,这包括对灰霉病和葡萄孢菌等疾病的高效性 Masatsugu 等人 (2010)。

合成和化学性质

- 已经合成并研究了一系列 N-烷基化衍生物,包括与本化合物在结构上相关的 1,3,4-恶二唑。正如 F. El-Essawy 和 S. M. Rady (2011) 所述,这些化合物以其在开发具有多种应用的新化学实体方面的潜力而闻名 F. El-Essawy 和 S. M. Rady (2011)。

抗白血病活性

- 呋喃化合物的衍生物,包括与所述化合物在结构上相似的化合物,已显示出有希望的抗白血病活性。正如 R. A. Earl 和 L. Townsend (1979) 进行的研究所证明的,这为肿瘤学和癌症治疗研究领域开辟了潜在的应用 R. A. Earl 和 L. Townsend (1979)。

抗原生动物剂

- 某些双阳离子化合物,包括呋喃衍生物,已被发现可有效作为抗原生动物剂。正如 Mohamed A. Ismail 等人 (2004) 所报道的,这表明在治疗原生动物感染方面具有潜在的应用 Mohamed A. Ismail 等人 (2004)。

抗过敏活性

- 化学相关的呋并[2,3-c]吡唑衍生物已对其抗过敏活性进行了评估。正如 L. Huang 等人 (1994) 的研究中所强调的,这些发现表明在开发抗过敏治疗剂方面的潜在应用 L. Huang 等人 (1994)。

高能材料开发

- 已经研究了基于 1,2,4-恶二唑呋喃,一种结构相关化合物的化合物,在制造不敏感高能材料中的应用。正如 Qiong Yu 等人 (2017) 的研究中发现的那样,这对于材料科学具有影响,特别是在炸药和推进剂的开发方面 Qiong Yu 等人 (2017)。

氟化反应

- 已经研究了杂芳族羧酸(包括呋喃衍生物)的氟化,表明它们在合成氟化化合物中的效用,这是药物和农用化学品中的一个关键方面,如 Xi Yuan 等人 (2017) 的工作中所示 Xi Yuan 等人 (2017)。

属性

IUPAC Name |

2,5-dimethyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3/c1-8-4-11(9(2)21-8)14(20)15-6-12-17-13(18-22-12)10-5-16-19(3)7-10/h4-5,7H,6H2,1-3H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFBKCNWFMASSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] 4-methoxybenzoate](/img/structure/B3012999.png)

![Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate](/img/structure/B3013001.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013004.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3013006.png)

![ethyl 4-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-4-oxobutanoate](/img/structure/B3013007.png)

![4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine](/img/structure/B3013012.png)